3-chloro-N-cyclopropylpropanamide

Description

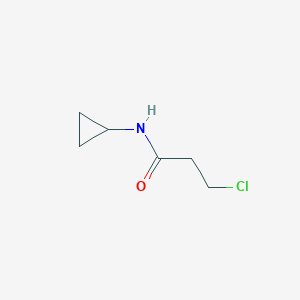

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-cyclopropylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-4-3-6(9)8-5-1-2-5/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEXBRLULOKKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407316 | |

| Record name | 3-chloro-N-cyclopropylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573994-60-2 | |

| Record name | 3-chloro-N-cyclopropylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-N-cyclopropylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the structure of 3-chloro-N-cyclopropylpropanamide?

An In-depth Technical Guide to 3-chloro-N-cyclopropylpropanamide: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 3-chloro-N-cyclopropylpropanamide, a halogenated amide with significant potential as a versatile intermediate in pharmaceutical and agrochemical research. While not extensively cataloged in common chemical databases, its structure can be logically deduced from its constituent parts. This document elucidates its molecular structure, details a robust synthetic pathway grounded in established chemical principles, outlines protocols for its analytical verification, and discusses its potential applications for drug development professionals. By synthesizing data from analogous compounds and foundational organic chemistry, this guide serves as an authoritative resource for researchers and scientists working with novel chemical entities.

Introduction: The Strategic Role of Halogenated Amides

In the landscape of modern drug discovery, halogenated organic compounds occupy a position of strategic importance. The incorporation of a halogen, such as chlorine, into a molecular scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] When combined with the amide functional group—a cornerstone of peptide chemistry and a frequent component of pharmacologically active molecules—the resulting halogenated amides become powerful building blocks for creating novel therapeutics.[2] 3-chloro-N-cyclopropylpropanamide is a member of this class, featuring a reactive chloropropyl chain and a cyclopropylamine moiety, a group known to confer favorable properties in medicinal chemistry, including increased potency and improved metabolic profiles.[3] This guide provides a detailed examination of its structure and synthesis to empower its use in research and development.

Molecular Structure and Physicochemical Properties

Elucidation of the Core Structure

The structure of 3-chloro-N-cyclopropylpropanamide is defined by two key components:

-

3-Chloropropanoyl Group: A three-carbon acyl chain with a chlorine atom at the C3 position (the β-carbon relative to the carbonyl). This group provides a reactive site for nucleophilic substitution.[4]

-

N-Cyclopropyl Amide Group: A secondary amide formed with cyclopropylamine. The cyclopropyl ring is a small, strained carbocycle that is often used as a bioisostere for larger groups, enhancing binding interactions without significantly increasing molecular weight.[3]

These components are linked via a stable amide bond.

Chemical Identifiers

As this specific molecule is not indexed with a unique CAS number in major public databases, its identifiers are derived from its structure:

-

Molecular Formula: C₆H₁₀ClNO

-

IUPAC Name: 3-chloro-N-cyclopropylpropanamide

-

SMILES: C1CC1NC(=O)CCCl

-

InChI Key: (Generated from structure) FGOQZOSLCHOVCI-UHFFFAOYSA-N

Structural Representation

Caption: 2D structure of 3-chloro-N-cyclopropylpropanamide.

Physicochemical Data Summary

The table below summarizes calculated properties for the target compound and provides experimental data for structurally similar molecules to serve as a reference point for researchers.

| Property | 3-chloro-N-cyclopropylpropanamide (Calculated) | 3-chloro-N-phenylpropanamide[5] | 3-chloro-N-methylpropanamide[6] | 3-chloro-N-cyclohexylpropanamide[7] |

| Molecular Weight | 147.61 g/mol | 183.63 g/mol | 121.56 g/mol | 189.68 g/mol |

| Molecular Formula | C₆H₁₀ClNO | C₉H₁₀ClNO | C₄H₈ClNO | C₉H₁₆ClNO |

| XLogP3 | 1.1 | 1.7 | 0.1 | 1.9 |

| H-Bond Donors | 1 | 1 | 1 | 1 |

| H-Bond Acceptors | 1 | 1 | 1 | 1 |

| Melting Point | N/A (Predicted solid) | 119.5-120.5 °C[8] | N/A | N/A |

Synthesis and Mechanistic Insights

The synthesis of 3-chloro-N-cyclopropylpropanamide is most efficiently achieved via the acylation of cyclopropylamine with 3-chloropropionyl chloride. This approach is reliable, high-yielding, and employs readily available starting materials.

Retrosynthetic Analysis

The logical disconnection for this molecule is at the amide bond, which is a standard and robust formation reaction.

Caption: Retrosynthetic analysis for the target molecule.

Key Starting Materials

-

3-Chloropropionyl Chloride (CAS 625-36-5): This is a versatile bifunctional reagent, acting as both an acylating agent and possessing a reactive alkyl chloride.[4] Its industrial synthesis can be achieved through the reaction of acrylic acid with a chlorinating agent like thionyl chloride, a process that has been optimized for high yields.[9][10]

-

Cyclopropylamine (CAS 765-30-0): An important intermediate in the synthesis of numerous herbicides and pharmaceuticals.[3][11] Its production is well-established, ensuring its availability for synthetic applications.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system. Successful synthesis will result in a product with spectroscopic data consistent with the target structure and high purity as determined by the analytical methods in Section 4.

Objective: To synthesize 3-chloro-N-cyclopropylpropanamide via nucleophilic acyl substitution.

Materials:

-

Cyclopropylamine (1.0 eq)

-

3-Chloropropionyl chloride (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.

-

Causality: The reaction is exothermic, and cooling prevents potential side reactions. Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards product formation.

-

-

Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 30 minutes.

-

Causality: Slow, dropwise addition maintains temperature control and prevents the formation of undesired byproducts from a rapid, uncontrolled reaction. A slight excess of the acyl chloride ensures complete consumption of the starting amine.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

-

Causality: The bicarbonate wash neutralizes any remaining HCl or unreacted acyl chloride. The brine wash helps to remove water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (If Necessary): The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-chloro-N-cyclopropylpropanamide.

Spectroscopic and Analytical Characterization

Verification of the synthesized product's identity and purity is critical. The following protocol provides a reliable method for characterization.

Expected Spectroscopic Signatures

-

¹H NMR: Expected signals would include multiplets for the cyclopropyl protons, two distinct triplets for the -CH₂-CH₂-Cl protons, and a broad singlet for the amide N-H proton.

-

¹³C NMR: Distinct signals for the carbonyl carbon, the two methylene carbons of the chloropropyl chain, and the carbons of the cyclopropyl ring.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak at approximately one-third the intensity of M⁺, which is indicative of the presence of a single chlorine atom.

Protocol for Analytical Verification via GC/MS

This method is adapted from standard procedures for analyzing similar chlorinated compounds.[12][13]

Objective: To confirm the identity and assess the purity of the synthesized 3-chloro-N-cyclopropylpropanamide.

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector and a mass spectrometer (MS) detector.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or DCM.

-

GC Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Injection: 1 µL in splitless mode.

-

Causality: The temperature program is designed to ensure good separation of the target compound from any residual solvent or potential impurities.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Causality: EI provides reproducible fragmentation patterns that can be used to confirm the structure. The mass range is sufficient to detect the molecular ion and key fragments.

-

-

Data Analysis:

-

Confirm the retention time of the major peak.

-

Analyze the mass spectrum of the peak, looking for the molecular ion (m/z 147/149) and characteristic fragment ions.

-

Calculate purity based on the peak area percentage from the GC chromatogram.

-

Applications in Research and Development

A Versatile Chemical Intermediate

3-chloro-N-cyclopropylpropanamide is a valuable synthon due to its two distinct reactive sites. The terminal chlorine is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups (e.g., amines, azides, thiols, cyanides). This makes it an ideal starting point for constructing more complex molecules and building diverse chemical libraries for high-throughput screening.[4]

Potential in Agrochemistry and Pharmacology

The structural motifs within this molecule are highly relevant to modern drug and pesticide development.

-

Pharmaceuticals: The N-cyclopropyl amide is a feature in several approved drugs. The ability to use the chloropropyl chain as a handle to link this moiety to other pharmacophores is a powerful strategy in lead optimization.[14]

-

Agrochemicals: Cyclopropylamine is a key intermediate for certain classes of herbicides.[3] Therefore, derivatives of 3-chloro-N-cyclopropylpropanamide could be explored as precursors for new crop protection agents.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]

- 5. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-chloro-N-cyclohexylpropanamide | C9H16ClNO | CID 5054395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 12. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 3-chloro-N-cyclopropylpropanamide: A Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth analysis of 3-chloro-N-cyclopropylpropanamide, a pivotal building block in contemporary organic and medicinal chemistry. We will explore its synthesis, elucidate its reactivity through mechanistic insights, and showcase its application in constructing complex molecular architectures, particularly within the framework of drug discovery. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage the unique synthetic utility of this versatile reagent.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of organic synthesis, the efficiency of a synthetic route is often dictated by the strategic choice of its starting materials. 3-chloro-N-cyclopropylpropanamide emerges as a molecule of significant interest due to its bifunctional nature. It possesses two key reactive sites: an electrophilic chloropropyl chain and a nucleophilic secondary amide. This duality allows for a diverse range of chemical transformations, making it a valuable precursor for various heterocyclic and acyclic compounds.

The presence of the cyclopropyl group is not merely a passive substituent. It imparts specific conformational rigidity and metabolic stability to the final molecules, a highly desirable trait in medicinal chemistry for optimizing pharmacokinetic profiles. The strategic importance of chlorinated compounds in pharmaceuticals is well-documented, with many FDA-approved drugs incorporating chlorine to modulate biological activity.[1][2] This guide will delve into the practical applications and underlying chemical principles that make 3-chloro-N-cyclopropylpropanamide a cornerstone reagent.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C6H10ClNO | PubChem |

| Molecular Weight | 147.60 g/mol | PubChem |

| IUPAC Name | 3-chloro-N-cyclopropylpropanamide | PubChem |

| CAS Number | 6028-09-7 | PubChem |

| Appearance | White to off-white solid | Typical |

The molecule's structure, characterized by a secondary amide linkage, features typical amide resonance.[3] However, the key to its synthetic utility lies in the C-Cl bond at the 3-position, which serves as a prime site for nucleophilic substitution, and the amide N-H proton, whose acidity can be exploited for various transformations.

Synthesis of 3-chloro-N-cyclopropylpropanamide

The most direct and industrially scalable synthesis of the title compound is the acylation of cyclopropylamine with 3-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction.

Mechanistic Rationale

The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of cyclopropylamine onto the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. The choice of reaction conditions is critical for maximizing yield and purity. A non-nucleophilic base, such as triethylamine (TEA), is essential to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] Anhydrous aprotic solvents like dichloromethane (DCM) are preferred to prevent hydrolysis of the acid chloride.[4]

dot

Caption: Nucleophilic acyl substitution for the synthesis of the title compound.

Laboratory-Scale Protocol

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment (PPE).

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~5 M).

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0-5°C using an ice bath. This is crucial to control the exothermic nature of the acylation.

-

Acylation: Add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO3 solution (to remove residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-chloro-N-cyclopropylpropanamide as a crystalline solid with >98% purity.[4]

Reactivity and Synthetic Applications

The synthetic power of 3-chloro-N-cyclopropylpropanamide stems from its ability to undergo a variety of transformations, primarily leveraging the electrophilic carbon bearing the chlorine atom.

Intramolecular Cyclization: A Gateway to Lactams

One of the most powerful applications of this building block is in the synthesis of N-cyclopropyl-β-lactams and γ-lactams through intramolecular cyclization.[5]

Causality: In the presence of a strong, non-nucleophilic base (e.g., sodium hydride, NaH), the amide proton is abstracted to form an amidate anion. This anion then acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine in an intramolecular S_N2 reaction. This process is a classic example of a Williamson ether synthesis-type reaction, but for amide alkylation. The choice of a 3-chloropropyl chain is deliberate, as it facilitates the formation of a thermodynamically stable four-membered ring (β-lactam).

dotdot graph Intramolecular_Cyclization { graph [splines=ortho, nodesep=0.7, rankdir=TB]; node [style=filled, shape=box, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=vee];

// Nodes Start [label="3-chloro-N-cyclopropylpropanamide"]; Base [label="Strong Base (e.g., NaH)"]; Amidate [label="Amidate Anion (Internal Nucleophile)", shape=ellipse, fillcolor="#FBBC05"]; TransitionState [label="SN2 Transition State", shape=diamond, fillcolor="#F1F3F4"]; Product [label="N-cyclopropyl-azetidin-2-one\n(β-Lactam)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Amidate [label="+ Base\n- H2"]; Base -> Amidate; Amidate -> TransitionState [label="Intramolecular\nNucleophilic Attack"]; TransitionState -> Product [label="Ring Closure &\nChloride Expulsion"]; }

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 5. scispace.com [scispace.com]

Spectroscopic data (NMR, IR, MS) of 3-chloro-N-cyclopropylpropanamide

An In-Depth Technical Guide to the Spectroscopic Profile of 3-chloro-N-cyclopropylpropanamide

This guide provides a comprehensive analysis of the predicted spectroscopic data for 3-chloro-N-cyclopropylpropanamide, a molecule of interest in synthetic chemistry and drug discovery programs. In the absence of extensive published experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable, predictive spectral profile. This approach is designed to empower researchers in the positive identification, structural verification, and quality control of 3-chloro-N-cyclopropylpropanamide.

The structural elucidation of novel chemical entities is the bedrock of modern chemical research. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides an unambiguous confirmation of a molecule's atomic connectivity and constitution. This document is structured to not only present the predicted data but also to explain the underlying chemical principles that give rise to the expected spectral features, thereby serving as both a reference and an educational tool.

Molecular Structure and Synthetic Rationale

To understand the spectroscopic data, we must first consider the molecule's architecture. 3-chloro-N-cyclopropylpropanamide is a secondary amide featuring a strained cyclopropyl ring, a flexible three-carbon chain, and an electronegative chlorine atom. Each of these features imparts a unique and predictable signature on the resulting spectra.

A common and efficient synthesis for this compound involves the acylation of cyclopropylamine with 3-chloropropionyl chloride, typically in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

Caption: A typical synthetic workflow for 3-chloro-N-cyclopropylpropanamide.

The structure with atom numbering for NMR assignments is presented below.

Caption: Structure of 3-chloro-N-cyclopropylpropanamide with numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of 3-chloro-N-cyclopropylpropanamide in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹H NMR Data

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| NH | 6.0 - 7.5 | broad singlet | 1H | - | Amide protons are exchangeable and often appear broad. Chemical shift is highly dependent on concentration and solvent.[1] |

| C³H₂ -Cl | 3.7 - 3.9 | triplet | 2H | J ≈ 6-7 | Deshielded by the adjacent electronegative chlorine atom. Coupled to the C² protons. |

| C²H₂ -C=O | 2.5 - 2.7 | triplet | 2H | J ≈ 6-7 | Deshielded by the carbonyl group. Coupled to the C³ protons. |

| C⁴H -N | 2.6 - 2.8 | multiplet | 1H | - | Deshielded by the amide nitrogen. Coupled to the four non-equivalent C⁵/C⁶ protons, resulting in a complex multiplet. |

| C⁵/C⁶H₂ | 0.7 - 0.9 | multiplet | 2H | - | Characteristic upfield shift due to the ring current effect of the cyclopropane ring.[2] Diastereotopic protons coupled to C⁴-H and geminally. |

| C⁵/C⁶H₂ | 0.4 - 0.6 | multiplet | 2H | - | Characteristic upfield shift.[2] Diastereotopic protons coupled to C⁴-H and geminally. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (hybridization, attached atoms).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

-

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Predicted ¹³C NMR Data

| Assigned Carbon | Predicted δ (ppm) | Rationale |

| C¹ =O | 170 - 173 | The carbonyl carbon of a secondary amide appears in this characteristic downfield region.[3] |

| C³ -Cl | 39 - 42 | The carbon atom bonded to chlorine is deshielded due to the inductive effect of the halogen.[4][5] |

| C² -C=O | 37 - 40 | The α-carbon to the carbonyl group. |

| C⁴ -N | 22 - 25 | The methine carbon of the cyclopropyl group attached to nitrogen. |

| C⁵/C⁶ | 6 - 9 | The methylene carbons of the cyclopropyl ring are highly shielded and appear at a characteristic upfield chemical shift.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Processing: The instrument software will perform the Fourier transform to generate the spectrum of % Transmittance vs. Wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Medium, Broad | N-H Stretch | Secondary Amide[7][8] |

| 3100 - 3000 | Medium | C-H Stretch | Cyclopropyl C-H |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~1640 | Strong | C=O Stretch (Amide I) | Secondary Amide[8][9] |

| ~1550 | Strong | N-H Bend (Amide II) | Secondary Amide |

| 800 - 600 | Medium-Strong | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique that generates a radical cation (molecular ion) and subsequent fragment ions.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range (m/z): 30 - 300.

-

-

Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce fragmentation pathways.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 3-chloro-N-cyclopropylpropanamide (C₆H₁₀ClNO) is 147.60 g/mol . The mass spectrum will show two molecular ion peaks due to the isotopic abundance of chlorine:

-

M⁺ at m/z 147: Corresponding to the ³⁵Cl isotope.

-

[M+2]⁺ at m/z 149: Corresponding to the ³⁷Cl isotope, with an intensity approximately one-third that of the M⁺ peak.[10]

Key fragmentation pathways include:

-

N-CO Bond Cleavage: A common pathway for amides, leading to the formation of a stable acylium ion.[11][12]

-

Alpha-Cleavage: Cleavage of bonds alpha to the nitrogen and carbonyl group, which are characteristic fragmentation points for amides and amines.[13][14]

-

Loss of Chlorine: Cleavage of the C-Cl bond.

Caption: Predicted major fragmentation pathways for 3-chloro-N-cyclopropylpropanamide in EI-MS.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of 3-chloro-N-cyclopropylpropanamide based on established chemical principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust framework for researchers to confirm the synthesis and purity of this compound. By understanding the causal relationships between molecular structure and spectral output, scientists can confidently interpret their experimental results, troubleshoot synthetic challenges, and accelerate their research and development efforts. The protocols and interpretations herein serve as a self-validating system, where the congruence of data across multiple spectroscopic techniques will provide authoritative structural confirmation.

References

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

-

Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

National High Magnetic Field Laboratory. 3D 1H–13C–14N correlation solid-state NMR spectrum. [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21301-21310. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21301-21310. [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chad's Prep. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Chemazon. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]

-

University of Pardubice. Table of Characteristic IR Absorptions. [Link]

-

da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RUN - Repositório da Universidade Nova de Lisboa. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

Chemistry Steps. Alpha (α) Cleavage. [Link]

-

PubChem. 3-Chloropropionyl chloride. [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

-

ResearchGate. ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Compound Interest. A guide to 13c nmr chemical shift values. [Link]

-

Leah4sci. (2013). Proton NMR Spectroscopy Peak Analysis Using C3H7Cl. [Link]

-

Pharmacy Guruji. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. [Link]

Sources

- 1. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

Solubility and stability of 3-chloro-N-cyclopropylpropanamide

An In-Depth Technical Guide to the Solubility and Stability of 3-chloro-N-cyclopropylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Pre-formulation Studies

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical early-stage assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a compound's bioavailability, manufacturability, and shelf-life, ultimately dictating its potential for success. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing 3-chloro-N-cyclopropylpropanamide, a molecule featuring a reactive chloroalkane, a hydrolysable amide, and a strained cyclopropylamine moiety.

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will move from theoretical predictions to detailed, field-proven experimental protocols, explaining the causality behind each step. The objective is to equip researchers with a robust framework for generating reliable and interpretable data, ensuring the integrity and success of their development programs.

Section 1: Physicochemical and Structural Characterization

Before embarking on experimental studies, a foundational understanding of the molecule's intrinsic properties is essential. 3-chloro-N-cyclopropylpropanamide possesses distinct functional groups that will influence its behavior in various environments.

-

N-cyclopropylpropanamide: The amide group provides a site for hydrogen bonding, potentially influencing crystal packing and solubility. The cyclopropyl ring introduces conformational rigidity and has unique electronic properties that can affect metabolic stability.[1]

-

3-chloro Propyl Chain: The terminal alkyl chloride is an electrophilic site susceptible to nucleophilic attack, representing a potential liability for chemical stability.

A summary of key computed physicochemical properties is presented below. These values serve as initial estimates to guide experimental design.

| Property | Predicted Value | Significance |

| Molecular Formula | C₆H₁₀ClNO | Defines the elemental composition. |

| Molecular Weight | 147.60 g/mol | Used for all concentration calculations. |

| XLogP3 | 1.1 - 1.5 | Suggests moderate lipophilicity and potentially low aqueous solubility. |

| pKa (Amide) | ~17-18 (N-H) | The amide proton is generally non-ionizable under physiological conditions. |

| pKa (Basic) | N/A | The amide oxygen is weakly basic (pKa ~ -1), protonating only in strong acid. |

Section 2: Solubility Determination: A Cornerstone of Developability

Solubility is a critical determinant of a drug's absorption and bioavailability. Inadequate solubility can lead to poor efficacy and challenging formulation development. This section details a robust protocol for determining the equilibrium solubility of 3-chloro-N-cyclopropylpropanamide in various pharmaceutically relevant media.

The Rationale Behind Solvent Selection

The choice of solvents is not arbitrary; it is a strategic decision to probe the compound's behavior in environments it will encounter during manufacturing, formulation, and physiological transit.

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): These simulate the pH environments of the stomach, blood plasma, and upper intestine, respectively. Understanding pH-dependent solubility is crucial for predicting oral absorption.

-

Organic and Co-solvents (Ethanol, Propylene Glycol, Acetonitrile): These are commonly used in drug formulation (e.g., liquid-filled capsules, parenteral formulations) and analytical sample preparation. Recrystallization, a common purification method for amides, often utilizes solvents like ethanol or acetonitrile.[2]

Experimental Workflow: Shake-Flask Method (ICH Harmonised Guideline)

The shake-flask method is the gold-standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Solubility

Objective: To determine the equilibrium solubility of 3-chloro-N-cyclopropylpropanamide at a controlled temperature.

Materials:

-

3-chloro-N-cyclopropylpropanamide (solid)

-

Volumetric flasks, pipettes

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker (temperature-controlled)

-

0.22 µm PTFE or PVDF syringe filters

-

HPLC system with UV detector

-

Selected solvents (e.g., Water, pH 7.4 phosphate buffer, Ethanol)

Methodology:

-

Preparation: Add an excess amount of solid 3-chloro-N-cyclopropylpropanamide (e.g., 10 mg) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial. Prepare each solvent in triplicate.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator set to 25°C ± 0.5°C. Agitate the samples at a moderate speed (e.g., 150 rpm).

-

Scientific Rationale: A 48-hour time point is typically sufficient to reach equilibrium. However, for a new compound, it is best practice to confirm this by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within ±5%.

-

-

Sampling: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot from the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solids. Discard the first 100-200 µL of filtrate to prevent bias from filter adsorption.

-

Trustworthiness Check: The choice of filter material is critical. A validation step should be performed to ensure the compound does not adsorb to the filter membrane, which would lead to an underestimation of solubility.

-

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of a pre-validated HPLC-UV analytical method.

-

Calculation: Calculate the solubility in mg/mL or µg/mL using the quantified concentration and the dilution factor.

Anticipated Solubility Profile

Based on its predicted LogP, 3-chloro-N-cyclopropylpropanamide is expected to exhibit low aqueous solubility. The data can be summarized as follows:

| Solvent System | Expected Solubility (µg/mL) | Implication for Development |

| Water | Low | May require enabling formulations (e.g., amorphous solid dispersions, lipid-based systems) for oral delivery. |

| pH 3.0 Buffer | Low | Limited dissolution in the stomach. |

| pH 7.4 Buffer | Low | May exhibit poor absorption in the small intestine if solubility-limited. |

| Ethanol | Moderate to High | A potential co-solvent for liquid formulations. |

| Acetonitrile | Moderate to High | A suitable solvent for purification and analytical method development.[2] |

Section 3: Chemical Stability Assessment

Understanding a compound's intrinsic stability is paramount. Degradation can lead to loss of potency, formation of toxic impurities, and failure to meet regulatory standards. This section outlines a systematic approach to identifying degradation pathways and developing a stability-indicating analytical method.

Predicted Degradation Pathways

The structure of 3-chloro-N-cyclopropylpropanamide suggests several potential degradation routes:

-

Hydrolytic Cleavage: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-chloropropanoic acid and cyclopropylamine.

-

Nucleophilic Substitution: The primary alkyl chloride is a reactive site. In aqueous or protic solvents, it can undergo substitution to form 3-hydroxy-N-cyclopropylpropanamide.

-

Cyclopropylamine Degradation: Cyclopropylamine moieties can be susceptible to degradation under certain conditions, including high pH or oxidative stress, which can lead to ring-opening.[1][3]

Experimental Workflow: Forced Degradation Studies

Forced degradation (or stress testing) involves exposing the compound to harsh conditions to accelerate degradation. This process is essential for identifying potential degradants and for developing an analytical method capable of separating these impurities from the parent compound.

Caption: Workflow for Forced Degradation and Method Development.

Detailed Protocols: Forced Degradation

Objective: To generate potential degradation products and develop a stability-indicating HPLC method.

General Procedure: Prepare a stock solution of 3-chloro-N-cyclopropylpropanamide (e.g., 1 mg/mL in acetonitrile/water). For each condition, dilute this stock into the stressor solution.

-

Acid Hydrolysis:

-

Protocol: Mix 1 part stock solution with 1 part 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Causality: Elevated temperature is used to accelerate the reaction, which is typically slow at room temperature.

-

-

Base Hydrolysis:

-

Protocol: Mix 1 part stock solution with 1 part 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

-

Causality: Base-catalyzed amide hydrolysis is generally much faster than acid-catalyzed hydrolysis, often not requiring heat.

-

-

Oxidative Degradation:

-

Protocol: Mix 1 part stock solution with 1 part 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

-

Causality: Hydrogen peroxide simulates potential oxidation by atmospheric oxygen or reactive oxygen species.

-

-

Thermal Degradation:

-

Protocol: Keep the stock solution (in a neutral buffer or organic solvent) in an oven at 60°C.

-

-

Photostability:

-

Protocol: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

Sampling: Analyze samples at initial, 2, 4, 8, and 24-hour time points (or until ~10-20% degradation of the parent peak is observed). For base hydrolysis, earlier time points may be necessary. Neutralize acidic and basic samples before HPLC injection.

Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.

Key Attributes & Self-Validation:

-

Specificity: The method must be able to resolve the main peak from all degradation products and any process impurities. This is confirmed by analyzing the stressed samples.

-

Resolution: The chromatographic resolution (Rs) between the parent peak and the closest eluting impurity peak should be greater than 2.0.

-

Peak Purity: A photodiode array (PDA) or diode array detector (DAD) is used to assess peak purity. This analysis confirms that the parent peak is spectrally homogeneous and not co-eluting with a hidden impurity.

Example Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 2.7 µm, 4.6 x 100 mm | C18 provides good retention for moderately nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for amides. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |

| Gradient | 10% B to 90% B over 15 min | A gradient is essential to elute both polar degradants and the parent compound in a reasonable time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Amides typically have a UV absorbance maximum around 200-220 nm. |

| Injection Vol. | 5 µL | Kept small to prevent peak distortion. |

Summary of Stability Profile

The results from forced degradation studies are crucial for defining handling, storage, and formulation strategies.

| Stress Condition | Expected Degradation | Major Degradant(s) | Implications and Mitigation |

| 0.1 M HCl, 60°C | Moderate | 3-chloropropanoic acid, cyclopropylamine | Avoid highly acidic conditions in formulation. |

| 0.1 M NaOH, RT | Rapid | 3-chloropropanoic acid, cyclopropylamine | Compound is highly unstable in basic conditions. Requires strict pH control below 7. |

| 3% H₂O₂, RT | Low to Moderate | Oxidized species, potential ring-opened products | Protect from strong oxidizing agents. Consider antioxidants in formulation. |

| Heat (60°C) | Low | Hydrolysis products (if water present) | Generally stable to short-term thermal stress, but long-term storage should be at controlled room temperature or refrigerated. |

| Photolytic | Low | N/A | Expected to be stable to light, but confirmatory testing is required. |

Conclusion

This guide has outlined a comprehensive, scientifically-grounded framework for the characterization of 3-chloro-N-cyclopropylpropanamide's solubility and stability. By integrating theoretical predictions with robust, detailed experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in the drug development process. The inherent liabilities of the molecule—namely the hydrolysable amide and reactive alkyl chloride—necessitate careful pH control and avoidance of harsh conditions. The provided methodologies for solubility assessment and forced degradation are designed to be self-validating, ensuring the integrity of the results. This foundational knowledge is indispensable for guiding formulation strategies, defining storage conditions, and ultimately, advancing a promising compound toward its therapeutic potential.

References

-

ChemBK. (2024). 3-CHLORO-N-PHENYLPROPANAMIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12313, 3-Chloro-1-propanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240404, 3-chloro-N-phenylpropanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5054395, 3-chloro-N-cyclohexylpropanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79982, 3-Chloropropanamide. Retrieved from [Link]

-

Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate. Retrieved from [Link]

-

Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. Retrieved from [Link]

-

Journal of Hazardous Materials. (2023). TNO (Publications). Retrieved from [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

Environmental Protection Agency. (1982). Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastewater Products. Retrieved from [Link]

-

Leonard, P. G., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(5), 1737-1745. Retrieved from [Link]

-

HRP, H(2)O(2), air), HRP oxidizes 8 completely to N-methylaniline (4) plus formaldehyde within 15-30 min, whereas 9 is oxidized more slowly (<10% in 60 min) to produce only N-isopropylaniline (10) and formaldehyde (acetone and 4 are not formed). In contrast to results with 9, oxidation of 3 is complete in <60 min and affords 4 (20% yield) plus traces of aniline. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Chemical Research in Toxicology, 14(9), 1238-1247. Retrieved from [Link]

Sources

An In-Depth Technical Guide on 3-chloro-N-cyclopropylpropanamide Derivatives and Analogs for Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-N-cyclopropylpropanamide derivatives and their analogs, a class of compounds with significant potential in modern drug discovery. This document is tailored for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, mechanism of action, and structure-activity relationships (SAR) of these molecules.

Core Scaffold: The 3-chloro-N-cyclopropylpropanamide Moiety

The 3-chloro-N-cyclopropylpropanamide scaffold has emerged as a privileged structure in medicinal chemistry due to its unique combination of a reactive electrophilic center and a rigid cyclopropyl group. The cyclopropyl moiety, a bioisostere of a phenyl ring, often confers desirable pharmacokinetic properties, such as enhanced metabolic stability and improved cell permeability.[1] The presence of the chlorine atom provides a handle for covalent modification of biological targets, a strategy increasingly employed to achieve prolonged and potent pharmacological effects.

Synthetic Methodologies

The synthesis of 3-chloro-N-cyclopropylpropanamide and its derivatives is generally accessible, facilitating the creation of compound libraries for SAR studies.

General Synthesis of the Core Structure

A prevalent and efficient method for synthesizing the parent scaffold involves the acylation of cyclopropylamine with 3-chloropropionyl chloride.[2] This reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[2] The reaction is often initiated at a reduced temperature (0-5°C) and then allowed to warm to room temperature to ensure controlled reaction kinetics and high yields.[2]

Experimental Protocol: Synthesis of 3-chloro-N-cyclopropylpropanamide

Materials:

-

3-chloropropionyl chloride

-

Cyclopropylamine

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve cyclopropylamine and triethylamine in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 3-chloropropionyl chloride to the cooled solution.

-

Stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for several hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Perform an aqueous work-up by separating the organic layer and washing it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 3-chloro-N-cyclopropylpropanamide.

Biological Activity and Therapeutic Applications

Derivatives of 3-chloro-N-cyclopropylpropanamide have shown promise in various therapeutic areas, most notably as covalent inhibitors.

Covalent Inhibition of Viral Proteases

The chloro-acetamide moiety can act as a "warhead" to form a covalent bond with cysteine residues in the active site of enzymes. This mechanism has been successfully exploited in the development of inhibitors for viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2.[3][4][5][6] X-ray crystallography studies have confirmed the formation of a covalent bond between the inhibitor and the catalytic cysteine (Cys145) of 3CLpro.[3][4][5]

Signaling Pathway Diagram: Covalent Inhibition of SARS-CoV-2 3CL Protease

Caption: Mechanism of covalent inhibition of viral replication.

Structure-Activity Relationships (SAR)

The biological activity of 3-chloro-N-cyclopropylpropanamide derivatives is highly dependent on their structural features.[7] Systematic modifications of the core scaffold are essential to optimize potency, selectivity, and pharmacokinetic properties.

Key areas for SAR exploration include:

-

The N-cyclopropyl group: Modifications to the cyclopropyl ring can influence binding affinity and interactions with hydrophobic pockets of the target protein.

-

The propanamide linker: Altering the length and rigidity of the linker can affect the positioning of the electrophilic chloro group for optimal covalent bond formation.

-

Substitutions on aromatic rings: For analogs containing aromatic moieties, the nature and position of substituents can significantly impact biological activity.[7]

| Modification | Impact on Activity | Rationale |

| Introduction of electron-withdrawing groups on an aromatic ring | Can enhance potency | May improve binding affinity through electronic interactions |

| Altering the substitution pattern on a heterocyclic ring | Can modulate selectivity | Different isomers may have varied affinities for on-target versus off-target proteins |

| Replacement of the chlorine atom with other halogens | Can fine-tune reactivity | Modifies the electrophilicity of the warhead, affecting the rate of covalent bond formation |

Table 1. General SAR trends for 3-chloro-N-cyclopropylpropanamide analogs.

Conclusion

The 3-chloro-N-cyclopropylpropanamide scaffold is a versatile and valuable starting point for the design of novel therapeutics, particularly covalent inhibitors. Its synthetic accessibility and the rich possibilities for structural diversification make it an attractive platform for medicinal chemists. Further exploration of the chemical space around this core structure is likely to yield new drug candidates with improved efficacy and safety profiles for a range of diseases.

References

-

Kyushu University. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022-10-27). Available from: [Link]

-

bioRxiv. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. (2022-06-06). Available from: [Link]

-

National Center for Biotechnology Information. 3-Chloro-N-(2-chlorophenyl)benzamide. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. 3-Chloro-N-(4-methoxyphenyl)propanamide. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. 3-chloro-N-phenylpropanamide. PubChem. Available from: [Link]

- Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

National Center for Biotechnology Information. 3-Chloro-N-(3-hydroxyphenyl)propanamide. PubChem. Available from: [Link]

-

ResearchGate. Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. (2026-01-18). Available from: [Link]

-

National Center for Biotechnology Information. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. (2022-10-27). Available from: [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

ResearchGate. Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025-03-04). Available from: [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). Available from: [Link]

-

Drug Design Org. Structure Activity Relationships. Available from: [Link]

-

ResearchGate. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease | Request PDF. Available from: [Link]

-

National Center for Biotechnology Information. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen. PubMed Central. (2022-10-03). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. evitachem.com [evitachem.com]

- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: High-Throughput Analysis of 3-chloro-N-cyclopropylpropanamide Using HPLC and GC-MS

Introduction: The Analytical Imperative for 3-chloro-N-cyclopropylpropanamide

3-chloro-N-cyclopropylpropanamide is an emerging intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, the purity and concentration of this intermediate must be meticulously controlled to ensure the safety and efficacy of the final drug product. The presence of unreacted starting materials or by-products can have significant implications for downstream process efficiency and the impurity profile of the API. Therefore, the development of reliable and validated analytical methods is not merely a regulatory requirement but a cornerstone of robust process control and quality assurance.

This application note addresses the analytical challenges by providing two orthogonal methods for the determination of 3-chloro-N-cyclopropylpropanamide: a High-Performance Liquid Chromatography (HPLC) method suitable for routine quality control and a Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and trace-level detection. The development of these methods has been guided by analytical strategies for structurally related compounds, such as haloacetamides and other amide-containing molecules.[1][2][3]

Foundational Principles: Method Development Strategy

Given the absence of a standardized pharmacopeial method for 3-chloro-N-cyclopropylpropanamide, a systematic approach to method development and validation is paramount. Our strategy is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[4][5][6] The objective is to establish methods that are not only accurate and precise but also specific, linear, and robust for their intended purpose.[6][7]

The choice of two distinct analytical techniques, HPLC and GC-MS, provides a comprehensive analytical toolkit. HPLC is often favored for its versatility in handling a wide range of compound polarities and its suitability for routine analysis. Conversely, GC-MS offers exceptional sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities, and for providing unequivocal structural confirmation.

High-Performance Liquid Chromatography (HPLC) Method for Routine Analysis

The development of an HPLC method for an amide compound like 3-chloro-N-cyclopropylpropanamide necessitates careful consideration of the stationary and mobile phases to achieve optimal separation and peak shape.[8] A reverse-phase approach is proposed as a starting point, given the moderate polarity of the analyte.

Rationale for Chromatographic Conditions

-

Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds. The non-polar nature of the C18 stationary phase allows for effective retention and separation based on hydrophobicity.

-

Mobile Phase: A gradient elution with acetonitrile and water is selected to ensure efficient elution of the analyte and any potential impurities with varying polarities. The addition of a small amount of acid, such as acetic acid, can improve peak shape for amide compounds by minimizing tailing.[3]

-

Detection: UV detection at a wavelength of 210 nm is proposed, as amide bonds typically exhibit absorbance in the low UV range.

Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

Step-by-Step HPLC Protocol

-

Standard Preparation:

-

Prepare a stock solution of 3-chloro-N-cyclopropylpropanamide reference standard in acetonitrile at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase starting composition (90:10 Water:Acetonitrile with 0.1% Acetic Acid).

-

-

Sample Preparation:

-

Accurately weigh a sample containing 3-chloro-N-cyclopropylpropanamide and dissolve it in a suitable solvent, such as acetonitrile, to achieve a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the prepared standards and samples.

-

Record the chromatograms and integrate the peak area for 3-chloro-N-cyclopropylpropanamide.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of 3-chloro-N-cyclopropylpropanamide in the samples by interpolating their peak areas from the calibration curve.

-

HPLC Method Validation Workflow

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

For unequivocal identification and sensitive quantification, a GC-MS method is proposed. This technique is particularly advantageous for analyzing volatile and thermally stable compounds like 3-chloro-N-cyclopropylpropanamide. The principles for this method are adapted from established procedures for other chlorinated organic compounds.[9][10][11]

Rationale for GC-MS Conditions

-

Column: A non-polar capillary column, such as a DB-5ms, is recommended. This type of column provides excellent separation for a wide range of compounds and is compatible with mass spectrometry.[11]

-

Injection Mode: Splitless injection is chosen to maximize the transfer of the analyte to the column, thereby enhancing sensitivity, which is crucial for trace analysis.

-

Temperature Program: A temperature gradient is employed to ensure the efficient separation of the analyte from any potential impurities and to maintain good peak shape.

-

Mass Spectrometry: Electron ionization (EI) is a robust and widely used ionization technique that generates reproducible fragmentation patterns, aiding in structural elucidation. Selected Ion Monitoring (SIM) mode will be used for quantification to enhance sensitivity and selectivity.

Proposed GC-MS Method Parameters

| Parameter | Proposed Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (Splitless) |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |

Step-by-Step GC-MS Protocol

-

Standard and Sample Preparation:

-

Prepare standards and samples as described in the HPLC protocol, using a volatile solvent such as ethyl acetate or dichloromethane.

-

-

GC-MS Analysis:

-

Set up the GC-MS system with the specified parameters.

-

Perform an initial analysis in Full Scan mode to identify the retention time and mass spectrum of 3-chloro-N-cyclopropylpropanamide.

-

From the mass spectrum, select characteristic and abundant ions for SIM mode analysis (e.g., the molecular ion and key fragment ions).

-

Inject the standards and samples in SIM mode for quantitative analysis.

-

-

Data Analysis:

-

For quantification, construct a calibration curve using the peak areas of the selected ions from the standard injections.

-

Determine the concentration of 3-chloro-N-cyclopropylpropanamide in the samples from the calibration curve.

-

GC-MS Method Development and Validation Pathway

Caption: GC-MS method development to validation pathway.

Validation Parameters and Acceptance Criteria

Both the HPLC and GC-MS methods must be validated according to ICH Q2(R1) guidelines.[4][5][6] The following table summarizes the key validation parameters and typical acceptance criteria for impurity analysis in a pharmaceutical context.

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be free from interference from the matrix, impurities, and degradation products. Peak purity should be demonstrated. |

| Linearity | A linear relationship between concentration and response should be established with a correlation coefficient (r²) ≥ 0.999.[5] |

| Range | The range should cover from the reporting level of the impurity to 120% of the specification.[4] |

| Accuracy | The recovery of the analyte in a spiked matrix should be within 80-120% for impurities.[4] |

| Precision | - Repeatability (Intra-day): RSD ≤ 15% at the limit of quantification. - Intermediate Precision (Inter-day): RSD ≤ 20%. |

| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N of 10:1).[11][12] |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). |

Conclusion and Future Perspectives

The HPLC and GC-MS methods outlined in this application note provide a robust framework for the analysis of 3-chloro-N-cyclopropylpropanamide. While these protocols serve as a strong starting point, it is imperative that they are fully validated in the specific laboratory environment and for the intended sample matrix. The principles of method development and validation discussed herein are universally applicable and can be adapted for other novel pharmaceutical intermediates. The use of orthogonal analytical techniques ensures a high degree of confidence in the quality and purity of this critical synthetic precursor, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

-

Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]

-

Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 455-465. [Link]

-

Zeng, T., et al. (2012). Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization. Journal of Chromatography A, 1269, 113-120. [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Silva, L. A., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, 5(4), 255-260. [Link]

-

Campos, L. U., et al. (2016). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. Journal of the Serbian Chemical Society, 81(12), 1425-1436. [Link]

-

Silva, L. A., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. [Link]

-

European Medicines Agency. (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. [Link]

-